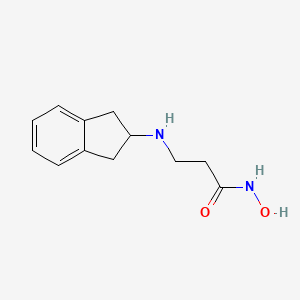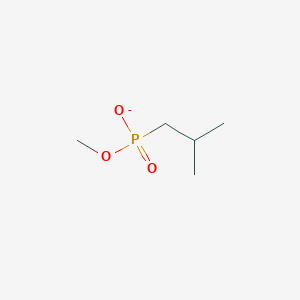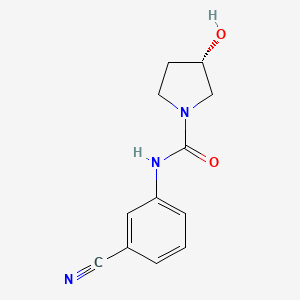![molecular formula C16H31NO2 B14195783 N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine CAS No. 920280-86-0](/img/structure/B14195783.png)
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a cyclohexane ring substituted with a cyclohexyl group and a 2-methoxyethoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Introduction of the 2-Methoxyethoxy Methyl Group: This step involves the reaction of a suitable precursor with 2-methoxyethanol under basic conditions to form the 2-methoxyethoxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of raw materials such as cyclohexylmagnesium bromide, 2-methoxyethanol, and ammonia.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Purification of the final product through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide), polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Halogenated compounds, ethers.
科学的研究の応用
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.
類似化合物との比較
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in the production of rubber chemicals and pharmaceuticals.
N-Cyclohexyl-4-[(2-methoxyphenoxy)methyl]cyclohexan-1-amine: A structurally similar compound with a phenoxy group instead of a methoxyethoxy group, used in research for its potential biological activities.
4-Methylcyclohexanamine: A methyl-substituted cyclohexylamine, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
920280-86-0 |
|---|---|
分子式 |
C16H31NO2 |
分子量 |
269.42 g/mol |
IUPAC名 |
N-cyclohexyl-4-(2-methoxyethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C16H31NO2/c1-18-11-12-19-13-14-7-9-16(10-8-14)17-15-5-3-2-4-6-15/h14-17H,2-13H2,1H3 |
InChIキー |
YXPFGZKSJWOYKA-UHFFFAOYSA-N |
正規SMILES |
COCCOCC1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)



![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)


![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)

![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)

